molecular formula C54H36N6 B15167790 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine CAS No. 645399-25-3

2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine

Cat. No.: B15167790
CAS No.: 645399-25-3
M. Wt: 768.9 g/mol
InChI Key: GJGCCNUIADTBMJ-UHFFFAOYSA-N
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Description

2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and properties It is a triazine derivative with three pyridine rings substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: Reduction reactions can alter the compound’s structure and reactivity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in functionalized triazine compounds.

Scientific Research Applications

2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Its structure allows it to participate in electron transfer processes, making it useful in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but lacks the phenyl groups, affecting its reactivity and applications.

    2,4,6-Tris(4-phenyl)-1,3,5-triazine:

Uniqueness

2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine is unique due to the combination of pyridine and phenyl groups, which enhances its stability and versatility in various applications. This structural uniqueness allows it to form more stable complexes and participate in a broader range of chemical reactions compared to its analogs.

Properties

CAS No.

645399-25-3

Molecular Formula

C54H36N6

Molecular Weight

768.9 g/mol

IUPAC Name

2,4,6-tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine

InChI

InChI=1S/C54H36N6/c1-7-19-37(20-8-1)43-31-46(40-25-13-4-14-26-40)55-49(34-43)52-58-53(50-35-44(38-21-9-2-10-22-38)32-47(56-50)41-27-15-5-16-28-41)60-54(59-52)51-36-45(39-23-11-3-12-24-39)33-48(57-51)42-29-17-6-18-30-42/h1-36H

InChI Key

GJGCCNUIADTBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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